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4-yl-ethyl)-amine

CAS No.: 626209-57-2

Cat. No.: B511063

Get Quote

Executive Summary: The "Privileged" Ether-Amine
In modern drug discovery, the morpholine ring (tetrahydro-1,4-oxazine) is not merely a solubility

enhancer; it is a privileged scaffold that balances lipophilicity with metabolic stability.[1] Unlike

its close analog piperazine, morpholine introduces a critical oxygen atom at the 4-position

relative to the nitrogen. This atom exerts a negative inductive effect (-I), lowering the pKa of the

amine (typically ~8.3 vs. ~9.8 for piperazine), which improves bioavailability by reducing

lysosomal trapping and enhancing passive permeability at physiological pH.

This guide dissects the SAR of morpholine, moving beyond basic N-alkylation to advanced C-

substitution strategies that dictate receptor subtype selectivity, particularly in kinase

(PI3K/mTOR) and antimicrobial (Oxazolidinone) domains.[1]

The Pharmacophore: Physicochemical & Structural
Logic
To design effective ligands, one must master the three vectors of the morpholine ring.
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Table 1: Morpholine vs. Piperazine Physicochemical
Profile

Property Morpholine Piperazine
Drug Design
Implication

pKa (Conjugate Acid) ~8.3 ~9.8

Morpholine is less

ionized at pH 7.4,

improving membrane

permeability.[1]

H-Bonding
Donor (NH) +

Acceptor (O, N)

Donor (2x NH) +

Acceptor (2x N)

The ether oxygen acts

as a weak acceptor,

critical for "hinge

binding" in kinases.[1]

LogP (Lipophilicity) -0.86 -1.17

Morpholine is slightly

more lipophilic than

piperazine but

remains polar enough

to fix solubility issues.

[1]

Metabolic Liability
Ring Oxidation

(Lactam formation)
N-Dealkylation

Morpholine is

generally more stable

against CYP450 N-

dealkylation than

piperazine.[1]

The "Oxygen Anchor" Effect
The ether oxygen is the defining feature. In kinase inhibitors, this oxygen often serves as an

obligate H-bond acceptor for the backbone amide of a specific residue (e.g., Val851 in PI3Kα).

Removing or replacing this oxygen (e.g., with methylene in piperidine) frequently results in a

>100-fold loss of potency, confirming its role as a pharmacophoric anchor rather than just a

solvent-exposed solubilizer.

SAR Exploration Strategies: Vectors of Modification
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Effective SAR campaigns must explore three distinct vectors to optimize potency and

selectivity.

Vector A: Nitrogen Functionalization (The Anchor)
Amide vs. Amine: Converting the secondary amine to an amide or urea flattens the ring

geometry (sp2 character) and removes the basic center. This is often used to penetrate the

CNS or when the basic nitrogen causes hERG toxicity.

Steric Bulk: N-substitution is the primary vector for linking the morpholine "warhead" to the

rest of the molecule (e.g., the aryl core in Linezolid).

Vector B: C-Substitution & Conformational Locking
This is the frontier of high-value SAR.[1] Unsubstituted morpholine adopts a chair conformation

that flips rapidly.

3-Methylation (Chiral Lock): Introducing a methyl group at C3 (adjacent to N) locks the

conformation.[1]

(S)-3-methyl often points the substituent into a solvent channel.[1]

(R)-3-methyl can induce steric clashes, drastically improving selectivity between isoforms

(e.g., PI3K

vs

).[1]

Bridged Morpholines: Creating a 2,6-bridge (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) freezes

the ring.[1]

Application: Bridged morpholines fit into the ATP pocket of mTOR but clash with the tighter

pocket of PI3K, providing a structural mechanism for dual-pathway decoupling.

Vector C: Bioisosteric Replacement
Thiomorpholine: Replacing Oxygen with Sulfur increases lipophilicity and alters the H-bond

angle.[1] Useful if the morpholine oxygen is not making a critical H-bond and membrane
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permeability needs boosting.[1]

2,2-Dimethylmorpholine: Increases metabolic stability by blocking oxidation at the alpha-

carbon.[1]

Visualization: SAR Decision Pathways
The following diagram illustrates the logical flow for optimizing a morpholine hit.
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Figure 1: Decision tree for optimizing morpholine scaffolds based on structural and metabolic

data.[1]

Case Studies: Field-Proven Applications
Kinase Inhibitors: PI3K/mTOR (The Hinge Binder)
In the development of PI3K inhibitors like Pictilisib (GDC-0941), the morpholine ring is

indispensable.

Mechanism: The ether oxygen acts as a hydrogen bond acceptor for the amide hydrogen of

Val851 in the hinge region of the ATP binding pocket.

SAR Insight: Attempts to replace morpholine with piperazine abolished activity because the

basic nitrogen protonated, preventing the H-bond acceptor role and creating electrostatic

repulsion in the hydrophobic hinge pocket.
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Selectivity: Introduction of a bridged morpholine structure allowed for the development of

highly selective mTOR inhibitors (e.g., PQR620) by exploiting subtle differences in the "roof"

of the ATP pocket between PI3K and mTOR.[2]

Antibacterials: Linezolid (The PK Modulator)
In Linezolid, the morpholine ring is attached to a fluorophenyl core.

Role: It does not bind the ribosome directly but modulates the solubility and pharmacokinetic

profile, allowing oral bioavailability.

Metabolism Warning: The primary metabolic clearance of Linezolid involves the oxidation of

the morpholine ring to form a ring-opened amino acid metabolite. This highlights the need to

monitor oxidative stability during SAR.

Experimental Protocols
Synthesis: De Novo Assembly of C-Substituted
Morpholines
Why this protocol? Standard N-alkylation cannot produce chiral C-substituted morpholines.[1]

The SnAP (Stannylamine Protocol) reagent method allows for the one-step generation of

substituted morpholines from aldehydes, a powerful tool for library generation.

Reagents:

Aldehyde substrate (R-CHO)[1]

SnAP Reagent (e.g., SnAP-M for morpholine)[1]

Copper(II) Triflate [Cu(OTf)2][1]

2,6-Lutidine[1]

HFIP (Hexafluoroisopropanol) / DCM[1]

Protocol:
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Imine Formation: Dissolve aldehyde (1.0 equiv) and SnAP reagent (1.0 equiv) in DCM. Add

4Å molecular sieves. Stir at RT for 2-12h until imine formation is complete (monitor by 1H

NMR).

Cyclization: Concentrate the mixture to remove DCM. Redissolve the crude imine in

HFIP/DCM (1:4 ratio).

Catalysis: Add 2,6-Lutidine (1.0 equiv) followed by Cu(OTf)2 (0.2 equiv). Stir at RT for 12-

24h.[1]

Workup: Quench with aqueous ammonia/EDTA solution (to chelate Copper). Extract with

EtOAc.[1][3]

Purification: Flash chromatography on silica gel.

Validation:

Success Indicator: Disappearance of the imine proton signal (approx 8.5 ppm) and

appearance of morpholine ring protons (3.0 - 4.0 ppm region) in NMR.[1]

Biochemical Assay: PI3K Inhibition (ADP-Glo)
Why this protocol? It directly measures ATPase activity, the primary function inhibited by

morpholine-kinase binders.

Preparation: Dilute PI3K recombinant enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM

MgCl2, 1 mM EGTA, 0.03% CHAPS).

Incubation: Add 2 µL of compound (in DMSO) to 4 µL of enzyme solution. Incubate 15 min at

RT.

Substrate Addition: Add 4 µL of ATP/PIP2 substrate mix.

Reaction: Incubate for 60 min at RT (conversion of ATP to ADP).

Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1]

Incubate 40 min.
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Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

Measure Luminescence.

Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Computational Workflow: Docking Morpholines
When docking morpholine ligands, standard force fields often underestimate the directionality

of the ether oxygen H-bond.

Ligand Preparation
Generate low-energy chair conformers
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Prioritize H-bond angle geometry
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Figure 2: Computational workflow for docking morpholine ligands.

Critical Check: Ensure your docking software allows the morpholine nitrogen to toggle between

protonated and neutral states. While the pKa is ~8.3, the hydrophobic environment of a kinase

pocket often selects for the neutral species to avoid desolvation penalties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b511063?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b511063?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

